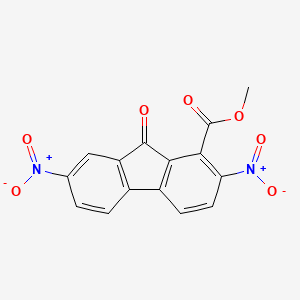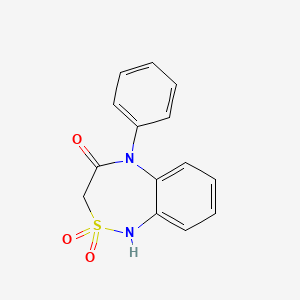![molecular formula C15H16O5S B14603013 Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- CAS No. 59770-87-5](/img/structure/B14603013.png)
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is a specialty chemical with the molecular formula C15H16O5S. It is known for its unique structure, which includes a phenylsulfonyl group attached to a dimethoxyphenol core. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- typically involves the reaction of 2,6-dimethoxyphenol with a phenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenylsulfonyl group onto the phenol ring.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty polymers and as an intermediate in the synthesis of other fine chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The dimethoxyphenol core can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,6-dimethoxy-4-(2-propenyl)-: Similar structure but with an allyl group instead of a phenylsulfonyl group.
Phenol, 2,6-dimethoxy-: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
59770-87-5 |
|---|---|
Molekularformel |
C15H16O5S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4-(benzenesulfonylmethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C15H16O5S/c1-19-13-8-11(9-14(20-2)15(13)16)10-21(17,18)12-6-4-3-5-7-12/h3-9,16H,10H2,1-2H3 |
InChI-Schlüssel |
GDVFNUAGIXMWOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)CS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



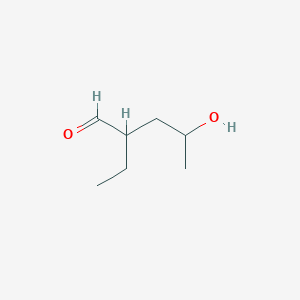




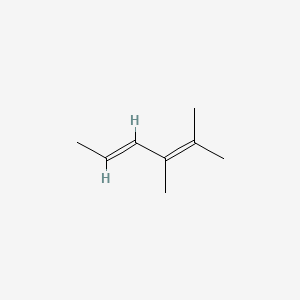
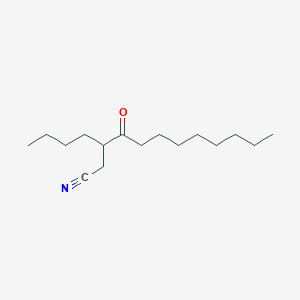

![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
